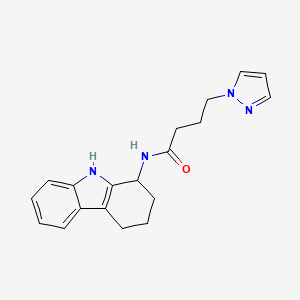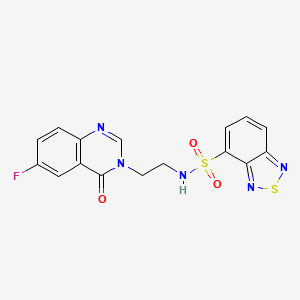![molecular formula C22H22N4O4 B10992676 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10992676.png)
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves multiple steps. One common method includes the condensation of iminodiacetic acid with various amines under microwave irradiation to form piperazine-2,6-dione derivatives. These derivatives are then condensed with 1H-indole-2-carboxylic acid under microwave irradiation to yield the desired compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound’s unique properties make it a valuable candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it can inhibit enzymes like topoisomerase-II, which is involved in DNA replication and cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar compounds to 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide apart is its unique combination of the indole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C22H22N4O4/c1-30-17-8-6-16(7-9-17)23-20(27)22(29)26-12-10-25(11-13-26)21(28)19-14-15-4-2-3-5-18(15)24-19/h2-9,14,24H,10-13H2,1H3,(H,23,27) |
InChI Key |
DTLNNSNYRBOMJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B10992596.png)
![1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10992603.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10992609.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B10992614.png)

![N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B10992619.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10992634.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B10992646.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10992649.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B10992653.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10992657.png)

![ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10992663.png)
